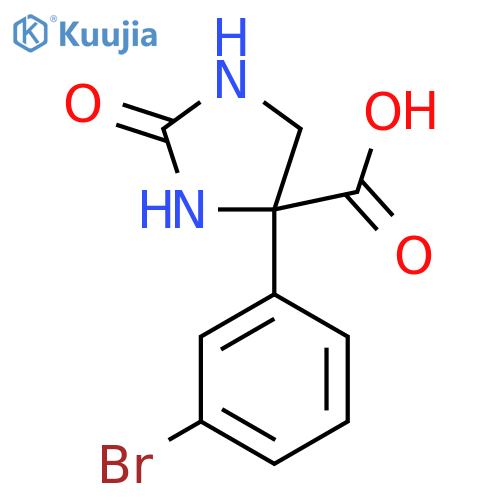

Cas no 2248317-53-3 (4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid)

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid

- 2248317-53-3

- EN300-6512103

-

- インチ: 1S/C10H9BrN2O3/c11-7-3-1-2-6(4-7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16)

- InChIKey: VPTJYZNNIOTHIQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C1(C(=O)O)CNC(N1)=O

計算された属性

- せいみつぶんしりょう: 283.97965g/mol

- どういたいしつりょう: 283.97965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 78.4Ų

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6512103-0.5g |

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |

2248317-53-3 | 95.0% | 0.5g |

$1357.0 | 2025-03-14 | |

| Enamine | EN300-6512103-10.0g |

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |

2248317-53-3 | 95.0% | 10.0g |

$6082.0 | 2025-03-14 | |

| Enamine | EN300-6512103-0.25g |

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |

2248317-53-3 | 95.0% | 0.25g |

$1300.0 | 2025-03-14 | |

| Enamine | EN300-6512103-1.0g |

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |

2248317-53-3 | 95.0% | 1.0g |

$1414.0 | 2025-03-14 | |

| Enamine | EN300-6512103-0.1g |

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |

2248317-53-3 | 95.0% | 0.1g |

$1244.0 | 2025-03-14 | |

| Enamine | EN300-6512103-0.05g |

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |

2248317-53-3 | 95.0% | 0.05g |

$1188.0 | 2025-03-14 | |

| Enamine | EN300-6512103-2.5g |

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |

2248317-53-3 | 95.0% | 2.5g |

$2771.0 | 2025-03-14 | |

| Enamine | EN300-6512103-5.0g |

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |

2248317-53-3 | 95.0% | 5.0g |

$4102.0 | 2025-03-14 |

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid 関連文献

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

3. Book reviews

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acidに関する追加情報

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic Acid (CAS No. 2248317-53-3)

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic Acid, also known by its CAS number 2248317-53-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazolidinones, which are widely studied for their potential applications in drug development, material science, and biotechnology. The structure of this compound consists of a imidazolidine ring system with a carboxylic acid group and a 3-bromophenyl substituent, making it a versatile molecule for various chemical modifications and functionalizations.

The synthesis of 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic Acid involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying the stereochemical effects on biological activities. The compound's structure allows for further derivatization, such as the introduction of additional functional groups or the modification of the aromatic ring, thereby expanding its potential applications.

In terms of biological activity, 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic Acid has shown promising results in preclinical studies. Researchers have demonstrated its ability to modulate key enzymes and receptors involved in various pathological processes, including inflammation, neurodegeneration, and cancer progression. For instance, recent studies have highlighted its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are central to inflammatory responses. Additionally, its ability to interact with G-protein coupled receptors (GPCRs) suggests its role in modulating neurotransmitter systems, making it a candidate for treating neurological disorders.

The application of computational chemistry techniques has significantly enhanced our understanding of the molecular interactions involving 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic Acid. Molecular docking studies have revealed key binding motifs that contribute to its bioactivity, providing insights into structure-activity relationships (SAR). These findings have guided the design of more potent and selective analogs, which are currently under investigation in academic and industrial settings.

In the context of materials science, this compound has been explored as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of both nitrogen and oxygen functionalities in its structure makes it an ideal ligand for metal ions, enabling the formation of porous materials with applications in gas storage and catalysis.

The environmental impact and safety profile of CAS No. 2248317-53-3 have also been subjects of recent research. Studies on its degradation pathways under various environmental conditions have provided valuable information for risk assessment and waste management strategies. These studies emphasize the importance of responsible handling and disposal practices to minimize ecological footprint.

In conclusion, 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic Acid represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties and biological activities continue to attract significant research attention, driving innovations in drug discovery, material synthesis, and environmental science. As ongoing studies unravel new facets of this compound's potential, it is poised to make substantial contributions to both academic research and industrial applications.

2248317-53-3 (4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid) 関連製品

- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)

- 1497016-50-8(2-1-(aminomethyl)cyclopropylacetonitrile)

- 689772-56-3(methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

- 933752-38-6(1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

- 1515908-30-1(1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2308390-48-7(1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide)

- 1697433-05-8(2-(2-bromo-4-fluorophenyl)propanal)

- 1269151-13-4(N-(2-methylquinolin-4-yl)methylcyclopentanamine dihydrochloride)

- 930396-05-7(2-Fluoro-5-{5h,6h,7h,8h,9h-1,2,4Triazolo4,3-AAzepin-3-Yl}Aniline)

- 1803856-57-6(1-Bromo-1-(2,3-dicyanophenyl)propan-2-one)